Somatostatin, tyr(11)-

Description

BenchChem offers high-quality Somatostatin, tyr(11)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Somatostatin, tyr(11)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

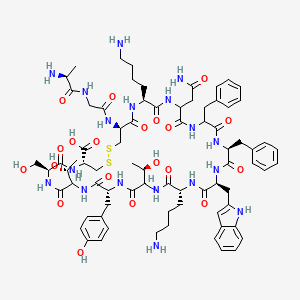

2D Structure

Properties

IUPAC Name |

(4R,7S,13R,19R,22S,25S,34S,37S)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H104N18O20S2/c1-40(79)64(101)81-36-61(100)83-58-38-115-116-39-59(76(113)114)92-72(109)57(37-95)91-75(112)63(42(3)97)94-71(108)54(32-45-24-26-48(98)27-25-45)90-74(111)62(41(2)96)93-66(103)51(23-13-15-29-78)84-69(106)55(34-47-33-46-20-10-11-21-49(46)82-47)88-68(105)53(31-44-18-8-5-9-19-44)86-67(104)52(30-43-16-6-4-7-17-43)87-70(107)56(35-60(80)99)89-65(102)50(85-73(58)110)22-12-14-28-77/h4-11,16-21,24-27,33,40-42,50-59,62-63,82,95-98H,12-15,22-23,28-32,34-39,77-79H2,1-3H3,(H2,80,99)(H,81,101)(H,83,100)(H,84,106)(H,85,110)(H,86,104)(H,87,107)(H,88,105)(H,89,102)(H,90,111)(H,91,112)(H,92,109)(H,93,103)(H,94,108)(H,113,114)/t40-,41+,42+,50-,51+,52?,53-,54+,55-,56?,57-,58+,59-,62?,63?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANSKZGUYZBDPC-GWVZWCPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)NC(C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H104N18O20S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1653.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59481-27-5 | |

| Record name | Somatostatin, tyr(11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059481275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational Concepts and Research Context of Somatostatin and Its Analogs

Overview of Endogenous Somatostatin (B550006) Peptides (SRIF-14, SRIF-28)

Endogenous somatostatin, also known as somatotropin release-inhibiting factor (SRIF), is a crucial regulatory peptide hormone. bachem.com It is produced by a variety of tissues, including the hypothalamus, pancreas, and gastrointestinal tract. numberanalytics.com The primary translation product is a 116-amino acid precursor protein called preprosomatostatin. guidetopharmacology.org This precursor is enzymatically processed to generate two main biologically active forms: SRIF-14 and SRIF-28. numberanalytics.comguidetopharmacology.org

SRIF-14 is a cyclic peptide composed of 14 amino acids. guidetopharmacology.org It is the predominant form in the nervous system and is secreted by the delta cells of the pancreas. bachem.com

SRIF-28 consists of the 14 amino acids of SRIF-14 with a 14-amino acid extension at the N-terminus. guidetopharmacology.org Intestinal cells are the primary producers of this larger form. bachem.com

Both SRIF-14 and SRIF-28 contain a disulfide bridge, which is essential for their biological activity. bachem.com While both forms regulate various physiological processes, they can exhibit different potencies. For instance, SRIF-28 is more effective at inhibiting the release of growth hormone, whereas SRIF-14 has a stronger inhibitory effect on glucagon (B607659) secretion. bachem.com Their functions are widespread and include the inhibition of various hormones like insulin (B600854), gastrin, and thyroid-stimulating hormone (TSH), modulation of neurotransmission, and regulation of cell proliferation. bachem.comguidetopharmacology.orgsigmaaldrich.com

Historical Context of Somatostatin Research

The journey of somatostatin research began in the 1970s. In 1973, a significant breakthrough occurred when Brazeau and Guillemin, while searching for a growth hormone-releasing hormone (GHRH) in sheep hypothalami, unexpectedly discovered a 14-amino acid peptide that inhibited the release of growth hormone. researchgate.netnih.gov They named this peptide somatostatin. researchgate.net Initially termed "somatotropin-release inhibiting factor" (SRIF), its discovery was a landmark in endocrinology, revealing a novel mechanism for hormone regulation. numberanalytics.comptbioch.edu.pl

Subsequent research quickly established that somatostatin was not confined to the hypothalamus but was widely distributed throughout the central nervous system and peripheral tissues, hinting at its diverse regulatory roles. researchgate.netnih.gov However, the therapeutic potential of the natural hormone was limited by its extremely short biological half-life. researchgate.net This limitation spurred the synthesis of more stable and potent analogs, a research endeavor that commenced as early as 1974. researchgate.net The development of these analogs has been instrumental in advancing our understanding of somatostatin's physiological functions and therapeutic applications. numberanalytics.com

Conceptual Framework of Somatostatin Receptor (SSTR) Biology

The diverse biological effects of somatostatin are mediated through a family of G protein-coupled receptors (GPCRs), known as somatostatin receptors (SSTRs). sigmaaldrich.commdpi.com These receptors are the crucial link between the extracellular peptide and the intracellular signaling pathways that govern cellular responses.

Five distinct subtypes of somatostatin receptors have been identified and cloned, designated as SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. mdpi.comresearchgate.net These subtypes are encoded by five separate genes located on different chromosomes. viamedica.plspandidos-publications.com Structurally, they share between 39% and 57% sequence homology and all feature the characteristic seven transmembrane domains of GPCRs. sigmaaldrich.comptbioch.edu.pl SSTR2 also exists in two splice variants, SSTR2A and SSTR2B. mdpi.comviamedica.pl

The distribution of these receptor subtypes is tissue-specific, which contributes to the varied physiological effects of somatostatin. nih.gov For example, SSTR2 is predominantly found in many human tumors, making it a key target for certain cancer therapies. nih.gov All five SSTR subtypes bind the endogenous ligands SRIF-14 and SRIF-28 with high affinity, with the exception of SSTR4, which shows a lower affinity for SRIF-28. guidetopharmacology.org

The interaction between somatostatin and its receptors is a complex process that initiates a cascade of intracellular events. nih.gov Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of associated G proteins. nih.govbioscientifica.com This activation, in turn, modulates various intracellular signaling pathways. nih.gov

A key mechanism of SSTR activation is the inhibition of adenylyl cyclase, which results in decreased levels of cyclic adenosine (B11128) monophosphate (cAMP) and subsequent downstream effects. mdpi.comviamedica.pl SSTRs can also influence calcium and potassium channel activity and stimulate phosphotyrosine phosphatase or MAPK kinase activity. viamedica.pl

The concept of ligand binding diversity is central to understanding SSTR biology. Different ligands, including endogenous somatostatins and synthetic analogs, can exhibit varying affinities for the different SSTR subtypes. nih.gov For instance, the synthetic analog octreotide (B344500) binds with high affinity to SSTR2 and SSTR5. nih.gov This subtype selectivity is a critical factor in the development of targeted therapies. nih.gov

Furthermore, SSTRs can form homodimers and heterodimers with other SSTR subtypes or even other types of GPCRs. nih.govmdpi.com This dimerization can influence ligand affinity, signal transduction, and receptor internalization, adding another layer of complexity and potential for therapeutic intervention. nih.govmdpi.com The binding of a ligand is thought to occur through an "induced fit" mechanism, where both the ligand and the receptor undergo conformational changes to achieve optimal interaction. mdpi.com

Overview of SSTR Subtypes (SSTR1-SSTR5)

Rationale for Research on Somatostatin Analogs, including Somatostatin, tyr(11)-

The inherent limitations of native somatostatin, primarily its short plasma half-life of less than two minutes, spurred the development of synthetic analogs. bachem.comresearchgate.net These modified peptides are designed to have improved stability and, in many cases, enhanced receptor subtype selectivity, making them more suitable for research and therapeutic applications. researchgate.net

Modified somatostatin peptides, such as Somatostatin, tyr(11)-, serve as invaluable tools in biomedical research. The modification of the natural peptide sequence can lead to several advantages:

Enhanced Stability: Modifications can protect the peptide from rapid enzymatic degradation, prolonging its biological activity. researchgate.net

Receptor Subtype Selectivity: Analogs can be designed to bind with high affinity to specific SSTR subtypes, allowing researchers to dissect the distinct physiological roles of each receptor. nih.gov

Radiolabeling: The introduction of specific amino acids, like tyrosine in Somatostatin, tyr(11)-, provides a site for radiolabeling, typically with iodine-125 (B85253) ([¹²⁵I]). guidetopharmacology.orgrevvity.com These radiolabeled ligands are essential for a variety of research techniques, including:

Radioimmunoassays (RIAs): To quantify the concentration of somatostatin or its analogs. revvity.com

Autoradiography: To visualize the distribution of somatostatin receptors in tissue sections. revvity.comgoogle.com

Radioligand Binding Assays: To determine the density of receptors (Bmax) and their affinity for various ligands (Kd). revvity.com

Somatostatin, tyr(11)- is a synthetic analog of somatostatin-14 where the tyrosine residue is at position 11. elabscience.com This modification makes it particularly useful for iodination to create [¹²⁵I]Tyr¹¹-somatostatin-14, a non-selective radioligand used to label somatostatin receptors in research settings. guidetopharmacology.org The development and use of such modified peptides have been instrumental in characterizing SSTRs, understanding their role in health and disease, and developing targeted therapies for conditions like neuroendocrine tumors. nih.govnih.gov

Role of Tyrosine Residues in Radioligand Development

The amino acid tyrosine plays a pivotal and multifaceted role in the development of somatostatin analogs, particularly those intended for use as radioligands in medical imaging and therapy. Its unique chemical properties have been strategically exploited by researchers to enhance receptor affinity, improve in vivo stability, and provide a convenient site for radiolabeling.

A primary function of tyrosine in this context is to serve as an anchor for radioisotopes. The phenolic ring of tyrosine is amenable to electrophilic substitution, a chemical reaction that allows for the incorporation of radiohalogens like iodine-123 (¹²³I). This was demonstrated in one of the earliest proofs of concept for visualizing tumors that express somatostatin receptors (SSTRs), which utilized [¹²³I-Tyr³]-octreotide. mdpi.comnih.gov This pioneering radioligand confirmed that modifying an analog with tyrosine could enable in vivo imaging of SSTR-positive tumors. semanticscholar.orgnih.gov

Beyond its utility for direct radiolabeling, the substitution of other amino acids with tyrosine has proven to be a critical strategy for enhancing the pharmacological properties of somatostatin analogs. A key example is the modification of octreotide, where replacing phenylalanine at position 3 (Phe³) with a tyrosine (Tyr³) significantly improves the analog's binding affinity for SSTRs, especially the SSTR2 subtype. mdpi.comsemanticscholar.orgnih.gov This modification led to the development of widely used analogs such as Tyr³-octreotide (TOC) and Tyr³-octreotate (TATE). snmjournals.orgsnmjournals.org

Research comparing different octreotide-based peptides has provided quantitative evidence of tyrosine's impact. A study evaluating four different copper-64 (⁶⁴Cu) labeled somatostatin analogs demonstrated that the introduction of tyrosine at position 3 consistently improved receptor binding and cellular uptake compared to its phenylalanine-containing counterpart. acs.org While the study also suggested that modifying the C-terminal end of the peptide (from an alcohol to a carboxylic acid, creating an "octreotate") had a more substantial effect on binding affinity, the positive contribution of the Tyr³ substitution was clearly evident. acs.org

| Compound | SSTR Binding Affinity (IC50 in nM) | % Uptake in AR42J Cells (2 hours) |

|---|---|---|

| Cu-TETA-OC (Octreotide) | 0.498 ± 0.039 | 34.07 ± 2.24 |

| Cu-TETA-Y3-OC (Tyr³-Octreotide) | 0.397 ± 0.0206 | 47.20 ± 1.20 |

| Cu-TETA-TATE (Octreotate) | 0.297 ± 0.0055 | 55.62 ± 0.16 |

| Cu-TETA-Y3-TATE (Tyr³-Octreotate) | 0.308 ± 0.0375 | 60.75 ± 1.21 |

The importance of tyrosine extends to the fundamental interaction between the ligand and its receptor. The hydroxyl group on tyrosine's side chain, which distinguishes it from phenylalanine, can be a critical contact point for receptor binding. researchgate.net This is underscored by research on the SSTR5 receptor itself, where substituting a single phenylalanine residue with a tyrosine within the receptor's structure increased the binding affinity for somatostatin-14 by a remarkable 20-fold. nih.gov This finding suggests that the tyrosine residue on the ligand and specific contact points on the receptor work in concert to achieve high-affinity binding.

Furthermore, tyrosine at other positions within the somatostatin sequence is also significant. The compound [¹²⁵I-Tyr¹¹]somatostatin-14, where tyrosine is at position 11, is a standard laboratory tool used extensively in radioligand binding assays to characterize somatostatin receptors and determine the binding affinities of new, unlabeled analogs. oup.comrevvity.combioscientifica.comumich.edu Its use is fundamental to the screening and development of novel SSTR-targeting compounds.

Receptor Binding and Selectivity Profiling

Radioligand Binding Assays using Somatostatin (B550006), tyr(11)-

Radioligand binding assays are a cornerstone for studying receptor pharmacology. revvity.com The use of [125I-Tyr11]Somatostatin-14 allows for the direct measurement of receptor density and affinity in a given biological sample. These assays can be broadly categorized into saturation and competition binding experiments.

Saturation Binding Experiments (e.g., using [125I-Tyr11]Somatostatin-14)

Saturation binding experiments are performed by incubating a constant amount of receptor preparation with increasing concentrations of [125I-Tyr11]Somatostatin-14. google.com These experiments allow for the determination of two key parameters: the apparent affinity constant (Kd) and the maximal binding capacity (Bmax). revvity.com

The apparent affinity constant (Kd) represents the concentration of the radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. The Kd for [125I-Tyr11]Somatostatin-14 has been determined in various tissues and cell lines expressing somatostatin receptors. For instance, in membranes from cultured human small cell lung carcinoma (SCLC) cells (NCI-H69), the Kd was found to be 0.59 nM. nih.gov In rabbit retinal membranes, a similar high-affinity binding site was identified with a Kd of 0.90 nM. nih.gov Studies using Chinese hamster ovary (CHO-K1) cells transfected with individual human SSTR subtypes have also been instrumental. For the human sst1 receptor, the Kd for [125I-Tyr11]SRIF-14 was determined to be 1.3 nM, while for the sst5 receptor, it was 1.9 nM. revvity.comrevvity.com

Table 1: Apparent Affinity Constants (Kd) of [125I-Tyr11]Somatostatin-14 in Various Tissues and Cell Lines

| Tissue/Cell Line | Receptor Subtype(s) | Kd (nM) |

| Human Small Cell Lung Carcinoma (NCI-H69) | Not specified | 0.59 nih.gov |

| Rabbit Retina | Not specified | 0.90 nih.gov |

| Human Placenta | SST4 suggested | 4.6 - 5.3 researchgate.net |

| CHO-K1 cells | Human sst1 | 1.3 revvity.com |

| CHO-K1 cells | Human sst2a | 1.1 revvity.com |

| CHO-K1 cells | Human sst5 | 1.9 revvity.com |

| AtT-20 cells | sst2 and sst5 | 0.1 physiology.org |

Assessment of Maximal Binding Capacity (Bmax)

The maximal binding capacity (Bmax) reflects the total number of receptors present in the sample and is typically expressed as fmol or pmol of radioligand bound per mg of protein. revvity.com In NCI-H69 SCLC cells, the Bmax was estimated to be 173 fmol/mg protein. nih.gov For rabbit retinal membranes, the Bmax was 104 fmol/mg protein. nih.gov In CHO-K1 cells expressing the human sst1 receptor, the Bmax was estimated to be 4.3 pmol/mg protein, and for the sst5 receptor, it was in the range of 7-10 pmol/mg protein. revvity.comrevvity.com These values can vary significantly depending on the cell type and the level of receptor expression.

Table 2: Maximal Binding Capacity (Bmax) of [125I-Tyr11]Somatostatin-14 in Various Tissues and Cell Lines

| Tissue/Cell Line | Receptor Subtype(s) | Bmax |

| Human Small Cell Lung Carcinoma (NCI-H69) | Not specified | 173 fmol/mg protein nih.gov |

| Rabbit Retina | Not specified | 104 fmol/mg protein nih.gov |

| Human Placenta | SST4 suggested | 1.35 - 1.53 pmol/mg protein researchgate.net |

| CHO-K1 cells | Human sst1 | 4.3 pmol/mg protein revvity.com |

| CHO-K1 cells | Human sst5 | 7-10 pmol/mg protein revvity.com |

Competition Binding Assays

Competition binding assays are used to determine the affinity of unlabeled compounds for a receptor by measuring their ability to displace the binding of a radioligand like [125I-Tyr11]Somatostatin-14. ub.edu These assays are crucial for characterizing the pharmacological profile of endogenous ligands and synthetic analogs.

In competition binding assays, unlabeled somatostatin-14 (SRIF-14) and somatostatin-28 (SRIF-28) are used to displace [125I-Tyr11]Somatostatin-14. This allows for a comparison of the binding affinities of these endogenous isoforms. Generally, both SRIF-14 and SRIF-28 bind to all five SSTR subtypes with high affinity, though there can be subtype-specific differences. guidetopharmacology.org For example, quantitative electron microscopic autoradiography has revealed that while both isoforms bind to islet A and B cells, S-14 shows a preferential association with A cells, and S-28 with B cells, suggesting the existence of distinct binding sites. nih.gov In human thymocytes, both SRIF-14 and cortistatin displaced [125I-Tyr11]somatostatin with low nanomolar affinities. eur.nl

A wide range of synthetic somatostatin analogs have been developed for therapeutic and diagnostic purposes. mdpi.com Competition binding assays using [125I-Tyr11]Somatostatin-14 are essential for determining the affinity (expressed as IC50 or Ki values) and selectivity of these synthetic compounds for the different SSTR subtypes. uliege.be For instance, analogs like octreotide (B344500), lanreotide, and vapreotide (B1663551) show high affinity for the sst2 subtype, and to a lesser extent for sst3 and sst5, but have low affinity for sst1 and sst4. uliege.be The development of subtype-selective analogs, such as the sst1-selective compound des-AA1,2,5[D-Trp8,IAmp9]S-14, has been crucial for dissecting the specific physiological roles of each receptor subtype. uliege.be

Table 3: Inhibitory Concentrations (IC50) of Selected Somatostatin Analogs in Displacing [125I-Tyr11]Somatostatin-14 Binding

| Compound | Cell/Tissue Type | Receptor Subtype(s) | IC50 (nM) |

| Somatostatin-14 | Human Placenta | SST4 suggested | 7.1 - 9.3 researchgate.net |

| Octreotide (SMS 201-995) | Human Placenta | SST4 suggested | ~1200 - 2000 researchgate.net |

| RC-160 | Human Placenta | SST4 suggested | ~460 researchgate.net |

| Somatostatin-14 | Graves' Ophthalmopathy Fibroblasts | Mixed | 0.80 bioscientifica.com |

| Octreotide | Graves' Ophthalmopathy Fibroblasts | Mixed | 33.7 bioscientifica.com |

| PTR-3173 | CHO-K1 cells | hsst2 | 3 oup.com |

| PTR-3173 | COS-7 cells | hsst4 | 7 oup.com |

| PTR-3173 | CHO-K1 cells | hsst5 | 6 oup.com |

Assessment of SSTR Subtype Selectivity (e.g., SSTR1-5)

Somatostatin, tyr(11)-, particularly in its radioiodinated form [¹²⁵I]Tyr¹¹-Somatostatin-14, serves as a crucial radioligand for characterizing the binding properties of the five somatostatin receptor subtypes (SSTR1-5). While native somatostatin-14 (SS-14) and somatostatin-28 (SS-28) generally bind with high affinity to all five receptor subtypes, synthetic analogs exhibit varied selectivity. [¹²⁵I]Tyr¹¹-SS-14 is widely used in competitive binding assays to determine the binding affinities (IC₅₀ values) of unlabeled somatostatin analogs for each SSTR subtype.

Studies on cloned human SSTRs expressed in cell lines like Chinese Hamster Ovary (CHO) or COS-7 have elucidated these selective binding profiles. For instance, the analog octreotide shows high affinity for SSTR2 and SSTR5, moderate affinity for SSTR3, and very low affinity for SSTR1 and SSTR4. core.ac.uknih.gov The binding of [¹²⁵I]Tyr¹¹-SS-14 can be displaced by SS-14 and various analogs, allowing for a detailed assessment of their receptor subtype selectivity. In rabbit retinal membranes, sst2-selective analogues like MK678 and SMS201-995 potently displace [¹²⁵I]Tyr¹¹-somatostatin-14 binding with nanomolar and sub-nanomolar IC₅₀ values, respectively, while ligands for sst3, sst4, and sst5 have minimal effect, indicating a predominance of sst2 receptors. researchgate.net Similarly, in primary cultures of orbital fibroblasts from Graves' ophthalmopathy patients, SS-14 and octreotide inhibit the binding of [¹²⁵I]Tyr¹¹-SS-14, with SS-14 showing a much higher affinity. nih.gov This demonstrates the utility of [¹²⁵I]Tyr¹¹-SS-14 as a universal ligand to probe the subtype-selectivity of other compounds. researchgate.netnih.gov

Table 1: Competitive Inhibition of [¹²⁵I]Tyr¹¹-SS-14 Binding by Somatostatin Analogs in Various Tissues and Cells

| Tissue/Cell Type | Competing Ligand | IC₅₀ (nmol/l) | Reference |

|---|---|---|---|

| Rabbit Retinal Membranes | SMS201-995 (sst2 analog) | 0.28 ± 0.12 | researchgate.net |

| Rabbit Retinal Membranes | MK678 (sst2 analog) | 0.04 ± 0.01 | researchgate.net |

| Rabbit Retinal Membranes | BIM23014 (sst2 analog) | 1.57 ± 0.39 | researchgate.net |

| Graves' Ophthalmopathy Fibroblast Cultures | Somatostatin-14 | 0.80 ± 0.37 | nih.gov |

| Graves' Ophthalmopathy Fibroblast Cultures | Octreotide | 33.7 ± 33.1 | nih.gov |

| Control Fibroblast Cultures | Somatostatin-14 | 0.9 | nih.gov |

| Control Fibroblast Cultures | Octreotide | 1.5 | nih.gov |

| BON Cell Line | Tyr11-somatostatin-14 | 0.5 | fu-berlin.de |

| UMC-11 Cell Line | Tyr11-somatostatin-14 | 0.7 | fu-berlin.de |

Receptor Localization and Distribution Studies

In vitro Autoradiography (e.g., using [¹²⁵I]Tyr¹¹-Somatostatin-14)

In vitro autoradiography with [¹²⁵I]Tyr¹¹-Somatostatin-14 is a powerful technique to visualize and quantify the distribution of somatostatin receptors in tissue sections. revvity.com This method allows for the precise mapping of binding sites in complex tissues.

Retina: In the rabbit retina, specific high-affinity binding sites for [¹²⁵I]Tyr¹¹-SS have been identified on retinal membranes. nih.gov Studies in the rat retina show that SSTRs are widely expressed, with immunohistochemical analyses demonstrating SSTR1 and SSTR2 in various cell layers, including ganglion cells, amacrine cells, and photoreceptors. arvojournals.orgarvojournals.org The distribution suggests somatostatin can modulate visual signals at multiple levels. arvojournals.org

Cerebral Cortex: Quantitative autoradiography in the rat cerebral cortex reveals a distinct laminar distribution of [¹²⁵I]Tyr¹¹-SS-14 binding sites. nih.gov A high density of receptors is observed in the deeper layers (V-VI), while lower densities are found in the superficial layers (I-IV). nih.govnih.gov The entorhinal cortex shows the highest receptor density among the cerebral cortices. nih.gov These binding sites have been shown to be localized on cholinergic afferents originating from the nucleus basalis magnocellularis. nih.gov

Thymocytes: Both somatostatin and cortistatin have been shown to bind to SSTRs in human thymic tissues and on isolated thymocytes with affinities in the low-nanomolar range, as determined by displacement of [¹²⁵I]Tyr¹¹-somatostatin-14 binding. eur.nl

Quantitative analysis allows for the determination of receptor density (Bmax) and affinity (Kd) in specific anatomical areas.

Retina: In rabbit retinal membranes, Scatchard analysis of [¹²⁵I]Tyr¹¹-SS binding data revealed a single population of high-affinity sites with an apparent affinity constant (Kd) of 0.90 ± 0.20 nM and a maximum number of binding sites (Bmax) of 104 ± 52 fmol/mg protein. nih.gov

Cerebral Cortex: Following lesions of the nucleus basalis magnocellularis in rats, a significant reduction (40-50%) in the density of [¹²⁵I]Tyr¹¹-SS-14 binding was observed in the superficial layers of the frontal, parietal, and temporal cortices. nih.gov

Pancreatic Acinar Cells: In rat pancreatic acinar cell membranes, Scatchard analysis using [¹²⁵I]Tyr¹¹-S-14 identified a single class of high-affinity sites with a Kd of 0.5 ± 0.07 nM and a Bmax of 266 ± 22 fmol/mg of protein. nih.gov

Table 2: Quantitative Analysis of [¹²⁵I]Tyr¹¹-Somatostatin-14 Binding Sites

| Tissue | Species | Kd (nM) | Bmax (fmol/mg protein) | Reference |

|---|---|---|---|---|

| Retinal Membranes | Rabbit | 0.90 ± 0.20 | 104 ± 52 | nih.gov |

| Pancreatic Acinar Cell Membranes | Rat | 0.5 ± 0.07 | 266 ± 22 | nih.gov |

| T47D Breast Cancer Cells (High Affinity Site) | Human | 0.145 | 1,450 sites/cell | researchgate.net |

| T47D Breast Cancer Cells (Low Affinity Site) | Human | 1.192 | 11,920 sites/cell | researchgate.net |

Mapping SSTRs in Tissue Sections (e.g., retina, cerebral cortex, thymocytes)

Cellular Distribution in Research Cell Lines and Primary Cultures

[¹²⁵I]Tyr¹¹-Somatostatin-14 is extensively used to study SSTR expression and function in various in vitro cell systems.

Research Cell Lines:

CHO and COS-7 Cells: These cell lines are frequently used for transient or stable transfection with cloned SSTR subtypes (SSTR1-5). Binding assays with [¹²⁵I]Tyr¹¹-somatostatin are then performed to confirm receptor expression and characterize ligand binding properties. wikigenes.orgmolbiolcell.org For example, CHO cells stably transfected with sst2 were screened for receptor expression using ¹²⁵I-[Tyr¹¹]somatostatin. molbiolcell.org

NIH 3T3 Cells: Somatostatin receptor subtypes 1-5 were transiently expressed in NIH 3T3 cells, and the appearance of high-affinity binding sites for [¹²⁵I-Tyr¹¹]somatostatin-14 was used to confirm the expression of all five receptors, even those (sstr1 and sstr5) that failed to couple to a specific signaling pathway being investigated. oup.comnih.gov

Neuroendocrine Tumor (NET) Cell Lines: In NET cell lines such as BON and QGP-1, competitive radioligand binding assays with [¹²⁵I]Tyr¹¹-somatostatin-14 are used to assess the presence and functionality of SSTRs. fu-berlin.denih.govresearchgate.net These studies have often revealed low or absent SSTR2 expression in many commonly used NET cell lines. nih.govresearchgate.net

T47D Breast Cancer Cells: Binding of [¹²⁵I]Tyr¹¹-somatostatin to T47D cells revealed two binding sites: a high-affinity, low-capacity site and a low-affinity, high-capacity site. researchgate.net

Pituitary Tumor Cells (GH₄C₁, AtT-20): [¹²⁵I-Tyr¹¹]S-14 has been used in affinity cross-linking studies to identify the molecular weights of SSTR proteins in pituitary tumor cells, revealing multiple protein constituents of the receptor. osti.govcapes.gov.br

Primary Cultures:

Orbital Fibroblasts: In primary cultures of fibroblasts from Graves' ophthalmopathy patients, the presence of specific SSTR binding sites was confirmed by competitive binding with [¹²⁵I]Tyr¹¹-SS-14. nih.gov

Rat Pituitary Cells: Chronic treatment of primary rat pituitary cells with somatostatin was found to increase the number of SRIF receptors, an effect that was quantified using [¹²⁵I-Tyr¹¹]SRIF binding assays. osti.gov

Receptor Regulation Studies

The use of [¹²⁵I]Tyr¹¹-Somatostatin-14 has been instrumental in studying the dynamic regulation of SSTR expression. Research has shown that receptor numbers are not static and can be modulated by various factors.

Down-regulation: In a model of streptozotocin-induced diabetes in rats, persistent high levels of endogenous somatostatin led to a down-regulation of SSTRs on pancreatic acinar cells. nih.gov This was characterized by a significant decrease in the binding capacity (Bmax) of [¹²⁵I-Tyr¹¹]S-14, from 266 fmol/mg in control animals to 105 fmol/mg in diabetic animals, with no change in binding affinity (Kd). nih.gov

Up-regulation: Conversely, chronic treatment of GH₄C₁ rat pituitary tumor cells with somatostatin paradoxically led to an increase in the number of SSTRs. osti.gov This up-regulation was time- and dose-dependent, reaching a plateau of 220% of control levels after 15 hours, as measured by [¹²⁵I-Tyr¹¹]SRIF binding. osti.gov Furthermore, in CHO-K1 cells expressing SSTRs, treatment with insulin (B600854) and growth hormone was found to stimulate the functional expression of the receptors, as measured by an increase in whole-cell specific binding of [¹²⁵I]Tyr¹¹-SS-14. physiology.org

Homologous and Heterologous Receptor Regulation

The regulation of somatostatin receptors is a complex process involving both homologous (agonist-induced) and heterologous (induced by other signaling pathways) mechanisms.

Homologous regulation is initiated by the binding of somatostatin itself or its analogs. Studies on cell lines transfected to express specific receptor subtypes have shown that agonist binding to sst1 and sst2A receptors leads to their rapid phosphorylation. oup.com This phosphorylation is a key step in homologous desensitization, a process that uncouples the receptor from its signaling pathway to prevent overstimulation. Furthermore, ligand activation can induce the dissociation of SSTR2 homodimers, which is believed to be a prerequisite for receptor internalization. mdpi.com

Heterologous regulation involves the modulation of SSTR function by ligands of entirely different receptor systems. nih.gov A prominent example is the regulation of the sst2A receptor by protein kinase C (PKC). oup.com Activation of PKC by phorbol (B1677699) esters or by ligands for other G protein-coupled receptors, such as bombesin (B8815690) and cholecystokinin (B1591339) (CCK), can stimulate the phosphorylation and subsequent internalization of the sst2A receptor. oup.com This indicates that the functional status of somatostatin receptors can be controlled by a wide range of extracellular signals, not just somatostatin, allowing for the integration of multiple signaling inputs. oup.com Interestingly, research shows that homologous and heterologous signals can induce sst2A receptor phosphorylation through PKC-independent and -dependent mechanisms, respectively, leading to different effects on receptor signaling and internalization. oup.com

Influence of Receptor Occupancy on Binding Characteristics

Receptor occupancy by Tyr(11)-Somatostatin and its analogs can significantly influence the receptor's binding state and subsequent processing. The binding characteristics are closely tied to the receptor's interaction with guanine (B1146940) nucleotide-binding regulatory proteins (G proteins).

The addition of guanosine (B1672433) 5'-triphosphate (GTP) has been shown to decrease the specific binding of [¹²⁵I]Tyr(11)-Somatostatin by reducing the receptor's affinity for the ligand. nih.gov This phenomenon suggests that receptor occupancy, coupled with G protein activation (which is promoted by GTP), shifts the receptor into a lower-affinity state. nih.gov Conversely, in certain cellular contexts, the activation of downstream effectors following receptor occupancy is correlated with the induction of high-affinity binding sites for [¹²⁵I]Tyr(11)-Somatostatin. oup.com

Scatchard analysis in some systems, such as RINm5F insulinoma cells, has indicated a single class of non-interacting high-affinity binding sites for [¹²⁵I]Tyr(11)-Somatostatin. nih.gov This suggests that under these specific experimental conditions, the occupancy of one receptor does not alter the binding affinity of adjacent, unoccupied receptors.

Once occupied, the processing of the receptor-ligand complex is initiated. However, the level of receptor occupancy does not appear to influence the subsequent processing of the bound ligand. semanticscholar.org Studies in GH4C1 and RINm5F cells have shown that, unlike some other receptors that are rapidly internalized upon ligand binding, the [¹²⁵I]Tyr(11)-Somatostatin-receptor complex largely remains on the cell surface. semanticscholar.orgnih.gov More than 80% of the specifically bound peptide can be removed by an acid wash, a technique used to distinguish surface-bound from internalized ligands. semanticscholar.orgnih.gov This indicates that receptor-bound [¹²⁵I]Tyr(11)-Somatostatin is not rapidly internalized in these cell types and is degraded by a nonlysosomal process that may involve a metalloendoprotease. nih.gov

Molecular and Cellular Mechanisms of Action

Signal Transduction Pathways Coupled to Somatostatin (B550006) Receptors

Somatostatin receptors are known to couple to a variety of signal transduction pathways, allowing for a wide range of cellular responses. researchgate.net The five SSTR subtypes (SSTR1-5) can activate common signaling pathways, such as the inhibition of adenylyl cyclase, as well as distinct pathways, providing a basis for their diverse and specific physiological roles. guidetopharmacology.orgmdpi.comoup.com These pathways are predominantly initiated through the interaction of the activated receptor with heterotrimeric G proteins. guidetopharmacology.orgresearchgate.net

All five somatostatin receptor subtypes couple to pertussis toxin (PTX)-sensitive G proteins of the Gi/Go family. guidetopharmacology.orgnih.govnih.govoup.com This family of G proteins, which includes Gαi1, Gαi2, Gαi3, and Gαo, is primarily inhibitory in nature. nih.govoup.com The coupling of SSTRs to Gi/Go proteins is a crucial first step in mediating many of somatostatin's effects. nih.gov For instance, the interaction between SSTRs and Gi/Go has been shown to be essential for the inhibition of hormone secretion and the regulation of ion channel activity. nih.govoup.com

Upon activation by a somatostatin analog, the receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein, leading to its dissociation from the βγ-subunit complex. Both the Gαi/o-GTP subunit and the Gβγ dimer can then interact with and modulate the activity of various downstream effector molecules. guidetopharmacology.org The specificity of the response to somatostatin is, in part, determined by the particular subtypes of G proteins and effectors present in a given cell type. guidetopharmacology.orgoup.com Studies have shown that specific SSTR subtypes can preferentially couple to certain G protein α-subunits, further diversifying the signaling output. oup.com For example, in ovine somatotrophs, αo2 has been implicated in mediating the reduction of Ca2+ currents, while αi3 is involved in the increase of K+ currents. oup.com

Table 1: G Protein Coupling and Key Downstream Effects of Somatostatin Receptors

| Receptor Subtype | Primary G protein Family | Key Downstream Effects |

|---|---|---|

| SSTR1 | Gi/Go | Inhibition of adenylyl cyclase, Activation of protein tyrosine phosphatases (PTPs), Modulation of MAP kinase pathway. researchgate.net |

| SSTR2 | Gi/Go | Inhibition of adenylyl cyclase, Modulation of Ca2+ and K+ channels, Activation of PTPs (SHP-1, SHP-2), Modulation of MAP kinase pathway. guidetopharmacology.orgnih.govcapes.gov.brnih.govnih.gov |

| SSTR3 | Gi/Go | Inhibition of adenylyl cyclase, Apoptosis induction. guidetopharmacology.orgoup.com |

| SSTR4 | Gi/Go | Inhibition of adenylyl cyclase, Modulation of MAP kinase pathway. guidetopharmacology.orgresearchgate.net |

| SSTR5 | Gi/Go | Inhibition of adenylyl cyclase, Modulation of Ca2+ and K+ channels. guidetopharmacology.orgnih.govoup.com |

A hallmark of somatostatin receptor signaling is the inhibition of adenylyl cyclase activity. guidetopharmacology.orgresearchgate.netmdpi.comnih.gov This enzyme is responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger that regulates a wide array of cellular processes, including hormone secretion and cell proliferation. mdpi.comnih.gov Upon activation, the Gαi subunit of the Gi/Go protein directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. mdpi.comnih.gov

This reduction in cAMP concentration subsequently leads to decreased activity of protein kinase A (PKA), a key downstream effector of cAMP. embopress.org The inhibition of the adenylyl cyclase/cAMP/PKA pathway is a primary mechanism through which somatostatin exerts its inhibitory effects on hormone release from various endocrine cells, such as pituitary and pancreatic cells. mdpi.comnih.govoup.com For example, in rat cortical type I astrocytes, somatostatin was shown to inhibit both basal and forskolin-stimulated interleukin-6 release in a concentration-dependent manner, an effect mediated by the inhibition of cAMP production. nih.gov

Somatostatin and its analogs can modulate the activity of various ion channels, a key mechanism for controlling cellular excitability and hormone secretion. guidetopharmacology.orgoup.comnih.gov This modulation is often mediated by the Gβγ subunits released from activated Gi/Go proteins, although direct effects of the Gα subunit have also been reported. oup.com

A significant effect of somatostatin is the inhibition of voltage-gated Ca2+ channels. nih.govnih.govresearchgate.net By reducing Ca2+ influx, somatostatin can effectively suppress the release of hormones and neurotransmitters, a process that is highly dependent on intracellular Ca2+ concentrations. nih.govresearchgate.net This inhibitory action on Ca2+ channels has been observed in various cell types, including pituitary cells and rod bipolar cells. nih.govnih.govnih.gov

Somatostatin receptor activation also influences cellular function through the modulation of protein phosphorylation and dephosphorylation cascades. guidetopharmacology.orgresearchgate.netmdpi.com This involves the activation of protein tyrosine phosphatases (PTPs) and the regulation of the mitogen-activated protein kinase (MAPK) pathway. guidetopharmacology.orgresearchgate.netmdpi.com

Several studies have demonstrated that SSTRs can stimulate the activity of PTPs, such as SHP-1 and SHP-2. nih.govcapes.gov.brnih.govthno.org These phosphatases counteract the activity of protein tyrosine kinases, leading to the dephosphorylation of various cellular proteins. thno.org The activation of PTPs is a crucial mechanism for the anti-proliferative effects of somatostatin. nih.govcapes.gov.brnih.govthno.org For example, the recruitment and activation of SHP-1 by SSTR2 has been shown to be essential for inhibiting cell growth. nih.govcapes.gov.brnih.gov

The MAPK pathway, which plays a central role in cell proliferation, differentiation, and survival, is also a target of somatostatin signaling. guidetopharmacology.orgmdpi.comresearchgate.net The effect of somatostatin on the MAPK cascade can be either inhibitory or stimulatory, depending on the SSTR subtype and the cellular context. researchgate.netoup.com For instance, SSTR1 has been shown to activate the MAPK pathway, while other subtypes can inhibit it. researchgate.net This complex regulation of the MAPK pathway contributes to the diverse effects of somatostatin on cell growth and function. researchgate.netoup.com

Recent research has elucidated a specific and critical role for the non-receptor tyrosine kinase Src and the protein tyrosine phosphatase SHP-2 in the signaling cascade of the somatostatin receptor subtype 2 (SSTR2). nih.govcapes.gov.brnih.gov Upon agonist binding to SSTR2, Src is transiently activated in a Gβγ-dependent manner. nih.gov This activated Src then phosphorylates tyrosine residues within immunoreceptor tyrosine-based inhibitory motifs (ITIMs) located in the SSTR2 intracellular domains. nih.govcapes.gov.br

These phosphorylated ITIMs serve as docking sites for the SH2 domains of SHP-2, leading to the recruitment and activation of this phosphatase. nih.govcapes.gov.brnih.gov Activated SHP-2, in turn, is required for the subsequent recruitment and activation of another phosphatase, SHP-1. nih.govcapes.gov.brnih.gov The activation of SHP-1 is a key event in mediating the anti-proliferative effects of SSTR2. nih.govcapes.gov.brnih.gov This sequential activation of Src, SHP-2, and SHP-1 highlights a complex and finely tuned signaling pathway downstream of SSTR2 that is essential for its growth-inhibitory functions. nih.govcapes.gov.brnih.gov

Protein Phosphorylation and Dephosphorylation Cascades (e.g., PTP, MAPK)

Receptor Internalization and Trafficking

Following agonist binding, somatostatin receptors, like many other GPCRs, undergo a process of internalization, where they are removed from the cell surface and translocated into the cell's interior. nih.govbioscientifica.comoup.com This process is a key mechanism for regulating the number of receptors at the plasma membrane and for desensitizing the cellular response to prolonged agonist exposure. nih.govbioscientifica.com The different SSTR subtypes exhibit distinct patterns of internalization and intracellular trafficking. nih.govoup.com

The internalization of SSTRs is an active process that often involves clathrin-coated pits and the recruitment of β-arrestins. nih.gov Once internalized, the receptors are typically targeted to endosomes. snmjournals.org From the endosomal compartment, receptors can either be recycled back to the cell surface, leading to resensitization of the cell, or they can be targeted for degradation in lysosomes. nih.govbioscientifica.com The specific trafficking fate of the receptor can depend on the SSTR subtype and the cell type. nih.govoup.com For example, SSTR2 has been extensively studied and is known to internalize rapidly upon agonist stimulation. bioscientifica.comoup.comnih.gov In contrast, SSTR1 shows little to no internalization. snmjournals.org The differential trafficking of SSTR subtypes has important implications for their long-term signaling properties and for the development of targeted therapies. nih.govbioscientifica.com

Table 2: Chemical Compounds Mentioned | Compound Name | | :--- | | Somatostatin, tyr(11)- | | Somatostatin | | Somatostatin-14 | | Somatostatin-28 | | Cortistatin | | Octreotide (B344500) | | Lanreotide | | Pasireotide (B1678482) | | RC-160 | | L-Tyr8-Cyanamid 154806 | | L-779,976 | | L-817,818 | | Forskolin | | Dibutyryl-cAMP | | Pertussis toxin | | Glibenclamide | | Diazoxide | | Oligomycin | | 2-deoxy-D-glucose | | Phorbol (B1677699) 12-myristate 13-acetate | | Angiotensin | | Bradykinin | | Dopamine (B1211576) | | Endothelins | | Oxytocin | | Gastrin | | Ghrelin | | Insulin (B600854) | | Glucagon (B607659) | | Growth hormone | | Prolactin | | TSH | | ACTH | | Interleukin 6 | | Epidermal growth factor | | Basic fibroblast growth factor | | [125I-Tyr11]Somatostatin | | [125I-Tyr3]SMS | | 111In-pentetreotide | | Guanosine-5'-(gamma-thio)triphosphate | | Adenosine 5'-[y-thioltriphosphate | | 1-oleoyl-2-acetyl-sn-glycerol (B13814) | | Cyclophosphamide | | Doxorubicin | | Tris-EDTA | | Hepes | | Dulbecco's PBS | | Biotinyl-KKLCpYLFIIIKVKS | | Biotinyl-KKLCYLFIIIKVKS |yl-KKLCYLFIIIKVKS |

Agonist-Induced Receptor Internalization Mechanisms

Upon binding by an agonist like Tyr(11)-somatostatin, somatostatin receptors (SSTRs) undergo a process of internalization, which is critical for regulating cellular responsiveness. nih.govpnas.org This process has been observed across various SSTR subtypes, particularly sst1 and sst2.

Studies using radiolabeled 125I-Tyr(11)-somatostatin-14 have been instrumental in elucidating these mechanisms. In rat insulinoma cells expressing the sst1 receptor, the agonist induces the internalization of cell surface receptors. oup.com This is not a simple one-way process but rather a dynamic cycle of continuous endocytosis, recycling of the receptor back to the plasma membrane, and recruitment of intracellularly stored receptors. oup.com Confocal microscopy has shown that the internalized sst1 receptor co-localizes with Rab5a and Rab11a, proteins characteristic of endocytic and recycling organelles, respectively. oup.com Interestingly, some research suggests that the endocytosis of the sst1 receptor is not dependent on β-arrestin, a common mediator for many GPCRs. oup.com

For the sst2A receptor, the most widely expressed SSTR in neuroendocrine tumors, agonist stimulation leads to its phosphorylation. nih.govnih.gov This event prompts the recruitment of β-arrestins to the receptor at the plasma membrane, which facilitates clathrin-mediated endocytosis. nih.gov The internalized agonist-receptor complex is then sequestered within early endosomes. nih.gov The fate of the internalized ligand can vary; studies show that internalized 125I-Tyr(11)-SST-14 is rapidly broken down by endopeptidases, such as endothelin-converting enzyme-1 (ECE-1), within these acidic endosomes. nih.gov

| Key Findings in Agonist-Induced SSTR Internalization | | :--- | :--- | | Ligand Used | 125I-Tyr(11)-SST-14 (Agonist) | | Receptor Studied | sst1 | | Cell Model | Rat insulinoma cells (RIN-1046-38) | | Observed Mechanism | Induces internalization into endocytic and recycling organelles. oup.com A dynamic process of continuous endocytosis and receptor recycling. oup.com | | Mediators | Appears to be independent of β-arrestin. oup.com | | Receptor Studied | sst2A | | Cell Model | Human embryonic kidney (HEK) cells | | Observed Mechanism | Agonist binding induces receptor phosphorylation, β-arrestin recruitment, and clathrin-mediated endocytosis into early endosomes. nih.govnih.gov | | Fate of Ligand | Internalized 125I-Tyr(11)-SST-14 is rapidly hydrolyzed by endosomal endopeptidases like ECE-1. nih.gov |

Antiproliferative Mechanisms (Preclinical Cellular Studies)

Somatostatin and its analogs, including Tyr(11)-somatostatin, exert antiproliferative effects on various tumor cells through a combination of direct and indirect mechanisms. nih.govmdpi.com

Direct Receptor-Mediated Effects on Cell Growth

The direct antiproliferative action of somatostatin analogs is mediated through SSTRs expressed on cancer cells. mdpi.com Activation of these receptors can inhibit mitogenic signaling pathways and arrest the cell cycle. nih.govresearchgate.net

A key mechanism involves the regulation of protein phosphorylation. molbiolcell.orgmdpi.com The sst2 receptor, in particular, has been shown to mediate cell growth inhibition by recruiting and activating the tyrosine phosphatase SHP-1. molbiolcell.orgeur.nl Activated SHP-1 can dephosphorylate and thereby inactivate critical components of growth factor signaling pathways, effectively terminating mitogenic signals. molbiolcell.orgeur.nl The activation of SHP-1 is a transient process involving the G protein Gαi3. molbiolcell.org Other signaling molecules, such as Src and the tyrosine phosphatase SHP-2, have also been identified as sst2-associated molecules involved in this signaling. molbiolcell.org

Furthermore, somatostatin analogs can induce cell cycle arrest in the G0/G1 phase by enhancing the expression of cyclin-dependent kinase inhibitors like p21 and p27. researchgate.netnih.gov

Indirect Host-Related Mechanisms (e.g., growth factor modulation)

In addition to direct effects on tumor cells, somatostatin analogs can indirectly inhibit tumor growth by modulating the host environment. mdpi.comnih.gov These mechanisms primarily involve the inhibition of growth factor secretion and the suppression of angiogenesis. nih.govmdpi.comeur.nl

Somatostatin is known as a universal inhibitor of endocrine secretion. nih.gov By acting on sst2 and sst5 receptors, primarily in the pituitary gland, its analogs can suppress the secretion of growth hormone (GH). eur.nlnih.gov This leads to a reduction in the circulating levels of insulin-like growth factor-1 (IGF-1), a potent mitogen for many cancer cells. eur.nlnih.gov Effects have also been reported on the secretion of other growth factors like epidermal growth factor (EGF). nih.gov

Another significant indirect mechanism is the inhibition of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. mdpi.comeur.nl Somatostatin receptors are often expressed on peritumoral vascular cells, and their activation can interfere with the angiogenic process. eur.nl

Apoptosis Induction in Cell Models

Somatostatin analogs can induce programmed cell death, or apoptosis, in various cancer cell models. nih.govresearchgate.net This pro-apoptotic effect is a crucial component of their antitumor activity. iiarjournals.org

The sst3 receptor has been specifically implicated in mediating apoptosis. eur.nlresearchgate.net The signaling pathway is thought to be G protein-dependent and associated with intracellular acidification and the activation of endonucleases that degrade DNA. eur.nlelte.hu This process can also involve the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. researchgate.neteur.nlelte.hu

Structure Activity Relationships Sar and Ligand Design

Identification of Key Amino Acid Residues for SSTR Binding and Selectivity

The binding of somatostatin (B550006) and its analogs to SSTRs is a complex interplay of various amino acid residues. The native somatostatin-14 (SST-14) contains a critical pharmacophore region, spanning residues Phe^6 to Phe^11, which is essential for biological activity. oup.com Extensive research has identified specific residues within both the ligand and the receptor that are pivotal for binding affinity and selectivity.

The Trp^8 and Lys^9 residues within the pharmacophore are recognized by all SSTR subtypes and are considered essential for high-affinity binding. universityofgalway.iepnas.org The lysine (B10760008) at position 9 forms a crucial salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3) of the receptors. nih.govbiorxiv.org The tryptophan at position 8 interacts with a hydrophobic pocket within the receptor. biorxiv.org

Receptor subtype selectivity is often dictated by non-conserved amino acid residues within the binding pockets of the different SSTRs. For instance, residues in the extracellular loops (ECLs) and the upper part of the transmembrane domains play a significant role in determining the selectivity of ligands. nih.govresearchgate.net Studies on chimeric and mutant receptors have pinpointed specific amino acids that influence the binding of selective analogs. For example, a single amino acid substitution in SSTR1 can dramatically alter its affinity for a selective ligand. nih.gov Similarly, residues at positions 2.63, 5.35, 6.54, 6.55, and 7.35 in SSTR2 have been identified as important for determining peptide ligand selectivity. nih.gov

The following table summarizes key amino acid interactions involved in SSTR binding:

| Ligand Residue | Receptor Region/Residue | Interaction Type | Significance |

| Lys^9 | Asp in TM3 | Salt Bridge | Essential for binding to all SSTRs nih.govbiorxiv.org |

| Trp^8 | Hydrophobic Pocket (TM4-6) | Hydrophobic Interaction | Essential for binding to all SSTRs biorxiv.org |

| Phe^6 / Phe^11 | Receptor-specific residues | Hydrophobic/Aromatic | Contributes to bioactive conformation and affinity acs.org |

| IAmp^9 (in CH275) | Leu^107 in SSTR1 TM2 | Hydrophobic Interaction | Contributes to SSTR1 selectivity nih.gov |

| Tyr(Bzl)/D-Trp (in Pasireotide) | SSTR5-specific residues | Not specified | Contributes to SSTR5 preferential binding researchgate.net |

Design Principles for Somatostatin Analogs

The short plasma half-life of native somatostatin has driven the development of more stable and potent synthetic analogs. frontiersin.orgresearchgate.net The design of these analogs incorporates several key principles to enhance their pharmacological properties.

Cyclization and Conformational Constraints

A fundamental strategy in designing somatostatin analogs is the introduction of conformational constraints through cyclization. nih.govnih.gov Native somatostatin contains a disulfide bridge between Cys^3 and Cys^14, which helps to stabilize a bioactive conformation. Many synthetic analogs, such as octreotide (B344500), also incorporate a cyclic structure to mimic the essential β-turn around the Trp^8-Lys^9 region, which is crucial for bioactivity. pnas.orgamericanpharmaceuticalreview.com This cyclization not only enhances metabolic stability but also restricts the peptide's flexibility, locking it into a conformation that is favorable for receptor binding. researchgate.netnih.gov Different methods of cyclization, including head-to-tail and backbone cyclization, have been explored to create libraries of conformationally constrained analogs. oup.comresearchgate.net

Amino Acid Substitutions and Their Impact on Receptor Affinity (e.g., Tyr(11) modification)

The substitution of amino acids at various positions in the somatostatin sequence has a profound impact on receptor affinity and selectivity. The modification of Phe^6, Phe^7, and Phe^11 has been a key area of investigation. For instance, replacing these phenylalanine residues with other amino acids, such as mesitylalanine, can alter conformational rigidity and serum stability. mdpi.com The replacement of Phe^6 or Phe^11 can disrupt a stabilizing "herringbone" arrangement between these two residues, affecting binding affinity. acs.org

The substitution of Tyr for Phe at position 11, creating "Somatostatin, tyr(11)-", is a common modification used in radiolabeling for research and diagnostic purposes. molbiolcell.orgdoi.orgrevvity.com This substitution generally maintains high affinity for SSTRs, allowing for the use of [^125I]Tyr^11-somatostatin as a radioligand in binding assays to characterize receptor expression and affinity of other compounds. molbiolcell.orgdoi.orgscilit.com The introduction of a D-amino acid, particularly D-Trp at position 8, is another critical modification that stabilizes the bioactive β-turn conformation and increases resistance to enzymatic degradation. frontiersin.orgmdpi.com

Development of Subtype-Selective Agonists and Antagonists

The development of ligands that selectively target a single SSTR subtype has been a major goal to achieve more specific therapeutic effects and to better understand the physiological roles of each receptor. pnas.orgpnas.org

SSTR1-Selective Analogs

Efforts to develop SSTR1-selective agonists have led to the identification of compounds with unique structural features. patsnap.com For example, the analog CH275 (des-AA^1,2,5-[D-Trp^8, IAmp^9]SS) demonstrates a preference for SSTR1. nih.gov The selectivity of this analog is attributed to a specific hydrophobic interaction between the isopropyl group of the IAmp^9 residue and Leu^107 in the second transmembrane domain of SSTR1. nih.gov Another SSTR1-selective agonist, BIM-23745, has shown efficacy in inhibiting growth hormone secretion in certain pituitary tumors. karger.com The design of SSTR1-selective analogs often involves modifications that create a unique set of distances between key aromatic and charged side chains, which is distinct from the pharmacophores for other SSTR subtypes. rcsb.org

SSTR2-Selective Analogs

SSTR2 is a major target for the treatment of neuroendocrine tumors, and numerous SSTR2-selective analogs have been developed. frontiersin.orgnih.gov The clinically used analogs, octreotide and lanreotide, exhibit high affinity for SSTR2. frontiersin.orgmdpi.com The development of novel SSTR2-selective analogs has focused on improving binding affinity and potency. jci.orgnih.gov

The design of SSTR2-selective antagonists has also emerged as a promising strategy for tumor imaging and therapy. snmjournals.orgsnmjournals.org Antagonists like JR11 have shown superior tumor targeting compared to agonists in some studies, potentially by recognizing a larger number of binding sites. snmjournals.orgsnmjournals.org The development of these antagonists has involved creating more potent analogs with improved affinity, such as LM3, which has been used to develop PET imaging agents. snmjournals.org

The following table provides examples of SSTR2-selective analogs and their reported binding affinities:

| Analog | Type | SSTR2 Affinity (IC50 or Ki) | Reference |

| Octreotide | Agonist | High | frontiersin.orgmdpi.com |

| Lanreotide | Agonist | High | frontiersin.org |

| JR11 | Antagonist | High | snmjournals.orgsnmjournals.org |

| 111In-DOTA-BASS | Antagonist | 9.4 ± 0.4 nM (IC50) | snmjournals.org |

| 111In-DTPA-TATE | Agonist | 1.3 ± 0.2 nM (IC50) | snmjournals.org |

Pansomatostatin Analogs

The development of pansomatostatin analogs, which exhibit high affinity for multiple or all five somatostatin receptor subtypes (SSTR1-5), represents a significant strategy to broaden the clinical applicability of somatostatin-based therapies. nih.gov Unlike first-generation analogs like octreotide, which are largely selective for SSTR2, pansomatostatin agents are designed to target a wider array of tumors that may express different SSTR profiles. nih.govviamedica.pl The use of these broad-spectrum agents is expected to enhance diagnostic sensitivity and improve therapeutic efficacy where SSTR2 expression might be low or heterogeneous. nih.govviamedica.pl

Research has led to the creation of several pansomatostatin compounds. One of the first was KE108 (Tyr-cyclo(DAB-Arg-Phe-Phe-D-Trp-Lys-Thr-Phe)), which was subsequently coupled with the chelator DOTA to create 111In-KE88 for radiolabeling. viamedica.pl Another approach involves creating bicyclic structures to introduce conformational constraints. The analog AM3, for instance, is a bicyclic peptide with a DOTA-coupled Arg-diaminobutyric acid cycle and an octreotide ring, which demonstrated high affinity for SSTR2 and SSTR3, and moderate affinity for SSTR1, SSTR4, and SSTR5. mdpi.comnih.gov

A 2012 study detailed the synthesis and evaluation of two new DOTA-conjugated somatostatin-14 (SS-14) analogs, AT1S and its D-Trp8 counterpart, AT2S. nih.gov Both compounds were found to exhibit a pansomatostatin affinity profile, binding to all five human SSTR subtypes with IC50 values in the low nanomolar range, as determined by receptor autoradiography. nih.gov AT2S also demonstrated agonistic properties at SSTR2 and SSTR3. nih.gov These findings underscore the potential of modifying the native SS-14 sequence to develop effective pansomatostatin radiotracers. nih.gov

Table 1: Binding Affinities (IC50, nM) of Pansomatostatin Analogs for Human SSTR Subtypes

| Compound | hsst1 | hsst2 | hsst3 | hsst4 | hsst5 | Reference |

|---|---|---|---|---|---|---|

| AT1S | 18 ± 3 | 4.5 ± 0.9 | 5.8 ± 0.6 | 15 ± 4 | 13 ± 2 | nih.gov |

| AT2S | 12 ± 2 | 2.1 ± 0.3 | 3.0 ± 0.4 | 14 ± 2 | 11 ± 1 | nih.gov |

| SS-14 (Control) | 1.5 ± 0.2 | 0.4 ± 0.05 | 1.1 ± 0.1 | 2.5 ± 0.4 | 0.8 ± 0.1 | nih.gov |

| SS-28 (Control) | 0.9 ± 0.1 | 0.2 ± 0.03 | 0.9 ± 0.1 | 1.4 ± 0.2 | 0.3 ± 0.04 | nih.gov |

Computational and Molecular Modeling Approaches in Ligand Design

Computational and molecular modeling are indispensable tools in the rational design of somatostatin analogs with desired receptor selectivity and biological activity. wustl.eduamericanpharmaceuticalreview.com These in silico methods allow researchers to explore the conformational landscape of peptides and peptidomimetics, providing insights that guide synthetic efforts. wustl.eduamericanpharmaceuticalreview.com By determining energetically favorable conformations, molecular modeling helps to generate three-dimensional (3D) pharmacophore models. wustl.eduamericanpharmaceuticalreview.com These models define the crucial spatial arrangement of chemical features (e.g., aromatic rings, hydrogen bond donors/acceptors, charged groups) necessary for binding to a specific SSTR subtype. wustl.edu

This hierarchical approach to ligand design has been instrumental in understanding the structural basis for the interaction between somatostatin analogs and the five distinct SSTRs. wustl.eduamericanpharmaceuticalreview.com The central pharmacophore of somatostatin is generally recognized as the sequence Phe⁷-Trp⁸-Lys⁹-Thr¹⁰. wustl.eduub.edu Computational studies have suggested that different spatial arrangements of the aromatic side chains of Phe⁷ and Trp⁸, along with the side chain of Lys⁹, are key to facilitating specific interactions with each receptor subtype. wustl.edu These models serve as templates for designing novel analogs, including non-peptide scaffolds, that can effectively and selectively target a particular SSTR. wustl.edu

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations complement experimental techniques like NMR by providing a dynamic view of molecular structures and interactions over time. weizmann.ac.ilmdpi.com This computational method is used to explore the conformational space available to somatostatin analogs and to analyze the stability of ligand-receptor complexes. weizmann.ac.ilresearchgate.net

In one study, MD simulations were performed on three cyclic-azo somatostatin analogs to understand their differing binding affinities for the SSTR2 receptor. weizmann.ac.il The results indicated a correlation between the observed binding potency and the extent to which the analog's conformational space overlapped with that of the native somatostatin-14, suggesting that conformational pre-organization is key for efficient binding. weizmann.ac.il

MD simulations are also employed to study the ligand-receptor complex in a more realistic environment. For example, 3D models of SSTR1-ligand systems have been embedded in simulated lipid bilayer membranes to perform MD simulations. researchgate.net This approach yields valuable information about the critical amino acid residues involved in binding and the conformational changes that the receptor undergoes upon ligand binding. researchgate.net In other work, researchers performed 100-nanosecond MD simulations of receptor-ligand complexes to assess the dynamic stability of the receptor's backbone and the nature of the receptor-ligand interactions. researchgate.net These simulations, combined with NMR data, are crucial for determining the solution conformation of novel analogs and understanding the structural basis of their activity. nih.gov

Pharmacophore Modeling for SSTR Selectivity

Pharmacophore modeling distills complex structural data from NMR and MD simulations into a simplified 3D model that defines the essential features for biological activity at a specific receptor subtype. wustl.eduamericanpharmaceuticalreview.com These models are fundamental to the rational design of new, more selective ligands. wustl.edu

Extensive research has led to distinct pharmacophore models for the different SSTR subtypes, which generally focus on the spatial relationship between the side chains of the core Phe⁷-D-Trp⁸-Lys⁹-Thr¹⁰ region. wustl.eduoup.com

SSTR1 Selectivity : The proposed pharmacophore for SSTR1 requires a specific set of distances between the indole (B1671886) ring of Trp⁸ (or a 2-naphthyl ring), the side chain of an IAmp⁹ residue (which replaces Lys⁹), and two other aromatic rings at positions 7 and 11. nih.govresearchgate.net The D-Trp⁸-IAmp⁹ pair is considered a key determinant for SSTR1 binding. researchgate.net

SSTR2 Selectivity : The pharmacophore for SSTR2 is defined by the spatial arrangement of the side chains of D-Trp⁸ and Lys⁹, which are oriented by a type-II' β-turn. pnas.org Unlike models for SSTR3 and SSTR5, the aromatic side chain at position 7 (Phe⁷) is not considered critical for high-affinity SSTR2 binding.

SSTR4 Selectivity : The consensus model for SSTR4-selective analogs is distinct from the SSTR2 model. It involves a unique set of distances between an indole or 2-naphthyl ring (position 8), the lysine side chain (position 9), and another aromatic ring (at position 6 or 11), without relying on the canonical type-II' β-turn. nih.gov

These subtype-specific pharmacophore models rationalize the observed binding data for various analogs and serve as crucial templates for the de novo design of conformationally constrained peptide and non-peptide molecules with tailored SSTR selectivity. wustl.edunih.gov

Table 2: Compound Names Mentioned in This Article

| Abbreviation/Name | Full Name/Sequence |

|---|---|

| Somatostatin, tyr(11)- | [Tyr¹¹]-Somatostatin-14 |

| Octreotide (Sandostatin) | D-Phe-c[Cys-Phe-D-Trp-Lys-Thr-Cys]-Thr-ol |

| KE108 | Tyr-cyclo(DAB-Arg-Phe-Phe-D-Trp-Lys-Thr-Phe) |

| AM3 | DOTA-Tyr-cyclo(DAB-Arg-cyclo(Cys-Phe-D-Trp-Lys-Thr-Cys)) |

| AT1S | DOTA-Ala¹-Gly²-c[Cys³-Lys⁴-Asn⁵-Phe⁶-Phe⁷-Trp⁸-Lys⁹-Thr¹⁰-Phe¹¹-Thr¹²-Ser¹³-Cys¹⁴-OH] |

| AT2S | DOTA-Ala¹-Gly²-c[Cys³-Lys⁴-Asn⁵-Phe⁶-Phe⁷-D-Trp⁸-Lys⁹-Thr¹⁰-Phe¹¹-Thr¹²-Ser¹³-Cys¹⁴-OH] |

| IAmp | 4-(N-isopropyl)-aminomethylphenylalanine |

Preclinical Pharmacological and Biological Investigations

In vivo Animal Model Studies (Non-Clinical Applications)

In vivo studies in animal models are essential for understanding the pharmacokinetics, biodistribution, and efficacy of somatostatin (B550006) analogs in a whole-organism context before any potential clinical application.

Biodistribution studies track the localization of radiolabeled somatostatin analogs throughout the body over time. These studies are typically performed in healthy rodents or in tumor-bearing animal models to assess uptake in target tissues (tumors, pancreas, pituitary) versus non-target organs (kidneys, liver, etc.). While [¹²⁵I-Tyr¹¹]somatostatin is a gold standard for in vitro receptor assays, more stable analogs labeled with isotopes like Indium-111 (¹¹¹In), Gallium-68 (⁶⁸Ga), or Lutetium-177 (¹⁷⁷Lu) are used for in vivo imaging and biodistribution. d-nb.infoaacrjournals.orgmdpi.com

In a typical study, tumor-bearing rats (e.g., with AR4-2J pancreatic tumors) are injected with the radiolabeled peptide. aacrjournals.org At various time points (e.g., 4, 24, and 48 hours), the animals are euthanized, and organs are collected to measure the accumulated radioactivity, usually expressed as a percentage of the injected dose per gram of tissue (%ID/g). aacrjournals.org

These studies consistently show high and specific uptake in SSTR-positive tissues. For example, novel analogs of octreotide (B344500) showed significantly higher uptake in the tumor and other SSTR-expressing organs like the pancreas and adrenals compared to the clinically used [¹¹¹In-DOTA]-TOC. aacrjournals.org Importantly, these studies also measure clearance pathways, noting that low kidney uptake is a desirable characteristic to minimize renal toxicity during potential therapeutic applications. aacrjournals.orgucl.ac.uk Biodistribution analysis of Ac-225 DOTATATE (RYZ101) in mice also demonstrated rapid renal clearance. rayzebio.com These preclinical biodistribution data are critical for selecting the most promising candidates for clinical development in cancer imaging and therapy. d-nb.infomdpi.com

Receptor Expression in Animal Tissues (e.g., rat cerebral cortex development)

The expression of somatostatin receptors undergoes dynamic changes during the development of the rat cerebral cortex. Studies utilizing [¹²⁵I-Tyr¹¹]SRIF, a radiolabeled form of Somatostatin, tyr(11)-, have revealed that specific ligand binding to crude membranes transiently increases in the early postnatal period before declining. nih.gov This initial surge in binding is primarily attributed to an increased number of binding sites. nih.gov

Further investigation into the subtypes of somatostatin receptors, classified as SSA and SSB, has shown differential expression patterns during development. In the first week after birth, the SSA subtype is more prominently expressed than the SSB subtype. Subsequently, both subtypes are expressed at nearly equal levels throughout the later developmental stages. nih.gov The molecular weight of the SSA subtype has been estimated to be approximately 71,000. nih.gov

Autoradiographic studies have provided a more detailed timeline of receptor distribution. High levels of somatostatin binding sites are detectable as early as embryonic day 15 (E15). nih.gov A significant increase in the total binding capacity is observed between E15 and postnatal day 8 (P8), with a temporary drop at birth and P1. After P8, the concentration of these receptors gradually decreases. nih.gov

The laminar distribution of these receptors within the cortex also evolves. Initially, the intermediate zone, located beneath the subplate, shows the highest concentration of binding sites, while the germinal epithelium near the lateral ventricle is largely devoid of them. This layered distribution pattern disappears between P4 and P8, transitioning to a more homogenous distribution across most cortical layers. This contrasts with the adult rat brain, where receptor distribution is more restricted to layers IV-VI. nih.gov

The expression of specific receptor subtype mRNAs, such as SSTR1, also follows distinct temporospatial gradients. SSTR1 gene expression is first detected around embryonic day 16 (E16) in the deep cortical layers (V/VI) and spreads through the entire cortical plate, reaching peak density around birth. karger.com During the first postnatal week, this homogenous distribution resolves into two distinct bands in layers V/VI and II/III, with a decrease in density during further development. karger.com The sst2A receptor subtype appears as early as embryonic day 12 (E12) and is found in post-mitotic neuronal populations. researchgate.net

These developmental changes in somatostatin receptor expression suggest a significant role for somatostatin in the organization and maturation of the central nervous system. nih.govresearchgate.net The transient high density of receptors in proliferative and pre-migratory zones points to their involvement in critical neurodevelopmental processes. nih.gov

Table 1: Developmental Expression of Somatostatin Receptors in Rat Cerebral Cortex

| Developmental Stage | Key Findings | References |

| Embryonic Day 12 (E12) | sst2A receptor expression first appears in post-mitotic neurons. | researchgate.net |

| Embryonic Day 15 (E15) | High levels of somatostatin binding sites are detected. | nih.gov |

| Embryonic Day 16 (E16) | SSTR1 mRNA expression begins in deep cortical layers (V/VI). | karger.com |

| E15 - Postnatal Day 8 (P8) | Marked increase in total somatostatin receptor binding capacity. | nih.gov |

| First postnatal week | SSA subtype is more expressed than SSB subtype. | nih.gov |

| After first postnatal week | SSA and SSB subtypes are almost equally expressed. | nih.gov |

| Postnatal Day 4 (P4) - P8 | Laminar distribution of receptors transitions to a homogenous pattern. | nih.gov |

| After Postnatal Day 8 (P8) | Concentration of somatostatin receptors progressively decreases. | nih.gov |

| Adult | Receptor distribution is primarily restricted to cortical layers IV-VI. | nih.gov |

Evaluation of Targeted Agents in Xenograft Models

The evaluation of somatostatin receptor-targeted agents in xenograft models has been crucial for preclinical assessment of their diagnostic and therapeutic potential, particularly for neuroendocrine tumors (NETs) which often overexpress somatostatin receptors (SSTRs). nih.gov These studies typically involve implanting human tumor cells into immunocompromised mice to create a model that mimics human disease. aacrjournals.orgaacrjournals.org

A variety of human cancer cell lines have been used to establish these xenograft models, including:

NCI-H69: A small cell lung cancer cell line with moderate to low endogenous SSTR2 expression. aacrjournals.orgsnmjournals.org

NCI-H727: A neuroendocrine carcinoma cell line. nih.govresearchgate.net

BON-SSTR2: Cells engineered to overexpress human SSTR2. researchgate.net

HCT116-SSTR2: A colorectal cancer cell line engineered to express SSTR2, often used with its wild-type (WT) counterpart as a negative control. aacrjournals.orgacs.org

AR42J: A rat pancreatic cell line with high intrinsic SSTR2 expression. aacrjournals.org

FTC133, BCPAP, TT: Human thyroid cancer cell lines with varying levels of SSTR2 expression. aacrjournals.org

Studies using these models have demonstrated that radiolabeled somatostatin analogs, such as those incorporating Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu), can effectively target SSTR-positive tumors. aacrjournals.orgacs.org For instance, ⁶⁸Ga-MMC(IR800)-TOC showed specific binding and internalization in NCI-H69 cells and clear tumor uptake in HCT116-SSTR2 xenografts. aacrjournals.org Similarly, ⁶⁸Ga-MMC(TMZ)-TOC demonstrated uptake in SSTR2-positive tumors in a dually implanted HCT116-WT/SSTR2 xenograft model. acs.org

Biodistribution studies in these models confirm tumor-specific uptake of the targeted agents. researchgate.net For example, in xenograft models using NCI-H524 and NCI-H727 cells with SSTR2 overexpression, consistent tumor uptake was observed. researchgate.net The use of Evans blue (EB) analogs, which bind to albumin, has been shown to increase tumor uptake and residence time of these agents. rsna.org In mouse xenograft models, ¹⁷⁷Lu-DOTA-EB-TATE resulted in significant tumor growth reduction compared to other somatostatin analogs. aacrjournals.orgrsna.org

These preclinical xenograft models are essential for comparing the efficacy of different targeted agents, such as agonists versus antagonists, and for optimizing factors like peptide amount for therapy. snmjournals.orgnih.gov

Table 2: Examples of Xenograft Models for Evaluating Somatostatin-Targeted Agents

| Cell Line | Tumor Type | SSTR Expression | Key Findings in Xenograft Model | References |

| NCI-H69 | Small Cell Lung Cancer | Moderate to low endogenous SSTR2 | Used to compare therapeutic effects of SSTR agonists and antagonists. | aacrjournals.orgsnmjournals.org |

| NCI-H727 | Neuroendocrine Carcinoma | SSTR-positive | Investigated liposomes targeting SSTRs for imaging. | nih.govresearchgate.net |

| BON-SSTR2 | - | Overexpressing human SSTR2 | Showed consistent tumor-uptake with SSTR2-overexpression. | researchgate.net |

| HCT116-SSTR2 | Colorectal Cancer | Engineered SSTR2 expression | Demonstrated specific uptake of fluorescent somatostatin analogs. | aacrjournals.orgacs.org |

| AR42J | Rat Pancreatic Cancer | High intrinsic SSTR2 | Used to test uptake and therapeutic efficacy of radiolabeled SSTR2 analogues. | aacrjournals.org |

Investigation of Somatostatin Receptor Interactions in Specific Physiological Systems (e.g., cholinergic system in striatum)

The interaction between the somatostatin and cholinergic systems in the striatum is a key area of investigation. The striatum contains a small but significant population of large, tonically active aspiny cholinergic interneurons. frontiersin.org These interneurons are crucial modulators of striatal microcircuits. plos.org Alongside these, the striatum also contains GABAergic interneurons, some of which express somatostatin. frontiersin.orgpnas.org

Studies in freely moving rats have shown that somatostatin can dose-dependently increase the release of acetylcholine (B1216132) (ACh) from cholinergic neurons in the striatum. nih.gov This effect is dependent on neuronal firing, as it is blocked by tetrodotoxin. nih.gov Interestingly, somatostatin also enhances the release of dopamine (B1211576) (DA) in the striatum. nih.gov There is a complex interplay, as the effect of somatostatin on ACh release is partially masked by the inhibitory effect of the released dopamine acting on D2 receptors. nih.gov This interaction is highlighted by the fact that a D2 receptor antagonist potentiates the somatostatin-induced release of ACh. nih.gov